N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide
Description
This compound features a benzimidazole core linked to a phenyl group via a C3-position, further connected to a benzamide scaffold substituted with a 4-fluorophenylsulfonamido moiety. The benzimidazole group is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, often enhancing binding to biological targets such as kinases or G-protein-coupled receptors . Structural characterization of similar compounds (e.g., via NMR and HRMS) confirms the stability and purity of such derivatives .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-[(4-fluorophenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O3S/c27-19-11-13-22(14-12-19)35(33,34)31-21-8-4-6-18(16-21)26(32)28-20-7-3-5-17(15-20)25-29-23-9-1-2-10-24(23)30-25/h1-16,31H,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBUCWOCWBSEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenyl Groups: The phenyl groups can be introduced through Suzuki coupling reactions, where boronic acids react with halogenated benzimidazole derivatives in the presence of a palladium catalyst.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, converting them to amines or sulfides, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines or sulfides from the reduction of nitro or sulfonamide groups.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide. For instance, derivatives have been evaluated against various bacterial strains and fungi:
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal |
These findings suggest that modifications in the benzimidazole structure can enhance antimicrobial efficacy .
Anticancer Potential
The anticancer activity of benzimidazole derivatives has also been extensively studied. In vitro tests on human colorectal carcinoma (HCT116) cell lines have shown promising results:
| Compound | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
These results indicate that certain derivatives exhibit higher potency than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting their potential as novel anticancer agents .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A study demonstrated the effectiveness of a related benzimidazole derivative in reducing tumor size in murine models of colorectal cancer, showcasing its potential for further development into a therapeutic agent.
- Case Study 2 : Another investigation focused on the antibacterial efficacy against drug-resistant strains of Staphylococcus aureus, highlighting the compound's potential role in addressing antibiotic resistance issues.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions. The fluorophenyl group may contribute to the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and key analogues, along with their biological and physicochemical properties:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): Enhance potency but often reduce solubility and cell viability due to increased lipophilicity (e.g., compounds 6, 9, 19) . Sulfonamides: The target’s 4-fluorophenylsulfonamido group may improve solubility compared to chlorinated analogues while maintaining target affinity, as seen in sulfonamide-containing triazoles . Hydroxy/Methoxy Groups: Reduce activity (e.g., compound 11 in ), but phenolic -OH in compound 14 improves anticancer activity despite solubility challenges .
Structural Flexibility: Propenone linkers (e.g., compound 14) introduce conformational rigidity, enhancing binding to targets like TP53 . Triazole cores (e.g., compounds 7–9) offer metabolic stability but lack the benzamide scaffold’s hydrogen-bonding versatility .
Toxicity and Solubility Trade-offs :
- Trifluoromethyl groups (compound 9) increase potency but introduce cytotoxicity at higher doses .
- Dichloro analogues (compound 19) show high potency but poor cell viability, highlighting the need for balanced substituent selection .
Research Findings and Implications
- Target Compound Advantages: The combination of benzimidazole (hydrogen bonding), sulfonamido (solubility), and fluorine (electronegativity) may synergize to enhance both activity and pharmacokinetics compared to chlorinated or non-sulfonamide analogues.
- Limitations of Analogues : Chloro and trifluoromethyl derivatives suffer from solubility-toxicity trade-offs, while methoxy/hydroxy groups reduce activity .
- Future Directions : Structural optimization should focus on replacing toxic substituents (e.g., Cl, CF₃) with polar groups (e.g., sulfonamides) to balance potency and safety.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from various research studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with various phenyl and sulfonamide groups. The synthetic route typically includes:
- Formation of Benzimidazole Core : The initial step involves the synthesis of the benzimidazole structure, which is crucial for its biological activity.
- Coupling Reactions : Subsequent reactions link the benzimidazole moiety to phenyl and sulfonamide groups, often utilizing coupling agents to facilitate the formation of C-N bonds.
The overall yield and purity of the compound can vary based on the reaction conditions and purification methods employed.
Biological Activity
The biological activities of this compound have been evaluated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Several studies have reported on the anticancer properties of benzimidazole derivatives, including this compound. Key findings include:
- Mechanism of Action : The compound has been shown to inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
- Cell Line Studies : In vitro assays against a panel of human cancer cell lines demonstrated significant growth inhibition, with IC50 values comparable to established chemotherapeutic agents .
Other Biological Activities
Beyond anticancer effects, this compound exhibits:
- Antimicrobial Properties : Research indicates that benzimidazole derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the compound's efficacy against multiple cancer cell lines, reporting a significant reduction in cell viability at low micromolar concentrations. Flow cytometry analyses indicated that treated cells underwent G2/M phase arrest, suggesting effective disruption of the cell cycle .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of related benzimidazole compounds, showing effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could inform future drug design .
The mechanisms by which this compound exerts its biological effects include:
- Topoisomerase Inhibition : By binding to Hu Topo I, the compound interferes with DNA relaxation processes necessary for replication and transcription.
- Induction of Apoptosis : The resultant DNA damage triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
